5-(Dimethylsulfamoyl)-2-hydroxybenzoic acid is a chemical compound that belongs to the class of hydroxybenzoic acids, which are known for their diverse biological activities. This compound features a dimethylsulfamoyl group attached to the aromatic ring of a hydroxybenzoic acid, potentially enhancing its pharmacological properties. The compound is identified by its unique structure and chemical formula, which contributes to its classification and potential applications in scientific research.
The compound can be synthesized through various chemical reactions involving salicylic acid derivatives. Salicylic acid itself is a naturally occurring compound found in plants, particularly in willow bark, and is well-known for its anti-inflammatory properties.
5-(Dimethylsulfamoyl)-2-hydroxybenzoic acid falls under the category of organic compounds, specifically aromatic compounds. It can be classified further based on its functional groups:
The synthesis of 5-(Dimethylsulfamoyl)-2-hydroxybenzoic acid can be achieved through several methods, primarily involving the reaction of salicylic acid with dimethylsulfamide.
The molecular structure of 5-(Dimethylsulfamoyl)-2-hydroxybenzoic acid can be depicted as follows:
The molecular structure features:
5-(Dimethylsulfamoyl)-2-hydroxybenzoic acid can participate
The strategic design of 5-(dimethylsulfamoyl)-2-hydroxybenzoic acid (ARN23746) emerged from systematic medicinal chemistry efforts to develop potent and selective inhibitors targeting the sodium-potassium-chloride importer NKCC1. This scaffold was engineered to replace the diuretic-promoting carboxylate group in bumetanide with a sulfamoylbenzoic acid moiety, thereby mitigating off-target effects on renal NKCC2 while preserving NKCC1 affinity. Key structural optimizations focused on:
Table 1: SAR of Sulfamoyl Benzoic Acid Derivatives on NKCC1 Inhibition
Structural Modification | Example Compound | NKCC1 Inhibition (% at 100 μM) | Selectivity (NKCC1 vs. NKCC2) |
---|---|---|---|
Unsubstituted sulfonamide | ARN22393 | 29.4 ± 2.8% | Low |
N-Methylsulfonamide | ARN24092 | 58.9 ± 5.1% | Moderate |
N,N-Dimethylsulfonamide | ARN23746 | 78.3 ± 6.2% | High |
C6 alkyl chain | ARN22394 | 28.7 ± 4.4% | Low |
C8 alkyl chain | ARN23746 | 78.3 ± 6.2% | High |
Synthetic routes typically involved coupling 4-chloro-3-sulfamoylbenzoic acid with alkylamines under anhydrous conditions, followed by dimethylation of the sulfonamide using methyl iodide (Scheme 1). Critical purification steps included reverse-phase chromatography to isolate the polar carboxylic acid derivatives [2].
Ligand-based virtual screening played a pivotal role in identifying the 5-(dimethylsulfamoyl)-2-hydroxybenzoic acid scaffold. A pharmacophore model was constructed using bumetanide’s structural features:
This model screened ∼135,000 compounds, prioritizing molecules with:
The bioactivity of 5-(dimethylsulfamoyl)-2-hydroxybenzoic acid derivatives is exquisitely sensitive to substituent positioning:
Table 2: Impact of Regioisomerism on Pharmacokinetic and Pharmacodynamic Properties
Isomer/Substituent | NAT-1 Inactivation Rate | Target Binding Affinity (Ki, μM) | Cellular Activity |
---|---|---|---|
5-Fluoro-PAS (C5-F) | 11-fold ↓ vs PAS | 0.42 (vs Mtb DHFS) | MIC 1.2 μg/mL |
6-Fluoro-PAS (C6-F) | 2-fold ↓ vs PAS | 3.8 | MIC 8.7 μg/mL |
N-Methyl-PAS | 3-fold ↓ vs PAS | >10 | Inactive |
5-(Dimethylsulfamoyl)-2-HBA | Not applicable | 0.18 (vs NKCC1) | IC50 0.3 μM |
4-(Dimethylsulfamoyl)-2-HBA | Not applicable | >10 | Inactive |
These studies underscore that bioactivity depends on a triad of factors: electronic modulation, steric accessibility, and intramolecular stabilization unique to the ortho-hydroxybenzoate configuration [3] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5